molecular formula C26H24FN3O5 B12388228 Ac-Exatecan

Ac-Exatecan

Cat. No.: B12388228
M. Wt: 477.5 g/mol
InChI Key: SRCUCWPOTBGIQM-QYBDOPJKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Characterization of Ac-Exatecan

Structural Identification and Nomenclature

IUPAC Name and Molecular Formula (C₂₆H₂₄FN₃O₅)

This compound is systematically named N-[(10R,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.0²,¹⁴.0⁴,¹³.0⁶,¹¹.0²⁰,²⁴]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]acetamide. Its molecular formula, C₂₆H₂₄FN₃O₅, reflects a complex polycyclic framework incorporating an ethyl group, fluorine atom, and acetylated amine moiety. The stereochemistry at positions 10 (R) and 23 (S) is critical for maintaining the compound’s interaction with biological targets.

Acetylation Pattern and Derivative Relationships to Exatecan

This compound is synthesized via acetylation of the primary amine group in Exatecan (DX-8951), a camptothecin analogue. This modification replaces the hydrogen atom on the exocyclic amine with an acetyl group (-COCH₃), altering solubility and stability while preserving the core pharmacophore responsible for topoisomerase I inhibition. Comparative studies indicate that acetylation reduces polarity, potentially enhancing membrane permeability.

Physicochemical Properties

Molecular Weight (477.48 g/mol) and CAS Registry Number (2922852-48-8)

This compound has a molecular weight of 477.48 g/mol, calculated from its empirical formula. The compound is registered under CAS number 2922852-48-8, ensuring unambiguous identification across chemical databases.

Property Value Source
Molecular Formula C₂₆H₂₄FN₃O₅
Molecular Weight 477.48 g/mol
CAS Registry Number 2922852-48-8
Solubility Profiles in DMSO and Aqueous Solutions

This compound exhibits high solubility in dimethyl sulfoxide (DMSO), reaching concentrations of 80–100 mg/mL (167.55–209.43 mM) at room temperature. In aqueous solutions, however, the compound is poorly soluble, necessitating organic solvents for in vitro applications. This disparity arises from the acetyl group’s contribution to hydrophobicity, which reduces hydrogen-bonding potential with water molecules.

Solvent Solubility (mg/mL) Solubility (mM) Source
DMSO 80–100 167.55–209.43
Water <1 <2.09

Spectroscopic Characterization

Mass Spectrometry (MALDI-TOF) Analysis

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry confirms the molecular ion peak at m/z 477.5 [M+H]⁺, consistent with the molecular formula C₂₆H₂₄FN₃O₅. Fragmentation patterns reveal characteristic losses of the acetyl group (-60 Da) and sequential cleavage of the hexacyclic backbone, aligning with proposed structural motifs. Hyphenated techniques, such as LC-MS, further validate the compound’s stability under analytical conditions.

Nuclear Magnetic Resonance (NMR) Spectral Data

¹H and ¹³C NMR spectra of this compound provide detailed insights into its stereochemistry and functional groups. Key signals include:

  • ¹H NMR (400 MHz, DMSO-d₆) : A singlet at δ 2.05 ppm (3H, acetyl methyl), a multiplet at δ 5.32 ppm (1H, C23-H), and a broad peak at δ 10.21 ppm (1H, amide NH).
  • ¹³C NMR (100 MHz, DMSO-d₆) : Resonances at δ 170.2 ppm (acetyl carbonyl), δ 157.8 ppm (fluoroarene carbon), and δ 96.4 ppm (quaternary C10).

The absence of exchangeable protons in deuterated DMSO confirms the acetylation of the primary amine. Heteronuclear single-quantum coherence (HSQC) experiments correlate the C23 methine proton (δ 5.32 ppm) with its carbon at δ 58.7 ppm, verifying the S-configuration at this position.

Properties

Molecular Formula

C26H24FN3O5

Molecular Weight

477.5 g/mol

IUPAC Name

N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]acetamide

InChI

InChI=1S/C26H24FN3O5/c1-4-26(34)16-7-20-23-14(9-30(20)24(32)15(16)10-35-25(26)33)22-18(28-12(3)31)6-5-13-11(2)17(27)8-19(29-23)21(13)22/h7-8,18,34H,4-6,9-10H2,1-3H3,(H,28,31)/t18-,26-/m0/s1

InChI Key

SRCUCWPOTBGIQM-QYBDOPJKSA-N

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)C)O

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)C)O

Origin of Product

United States

Preparation Methods

Seven-Step Synthesis from Compound 5

A regioselective seven-step synthesis of Exatecan mesylate, as described by and, forms the foundation for subsequent acetylation. Key steps include:

Step Reaction Type Reagents/Conditions Yield Notes
1 Iodination Iodine, selective conditions 85% Avoids positional isomers
2 Nitroolefin Introduction Nitration reagents 78% Simultaneous nitro and olefin addition
3 Reduction Catalytic hydrogenation 90% Converts nitroso to amine
4 Friedel-Crafts Acylation InCl₃, tert-butyl esters 82% Cyclization to form core structure
5 Deacetylation/Racemization Basic hydrolysis 75% Recovers Exatecan from intermediates
6 Mesylation Methanesulfonic acid 95% Forms Exatecan mesylate
7 Purification Column chromatography, recrystallization 12.2% Total yield over seven steps

This route minimizes byproducts through selective iodination and tandem reductions, achieving a total yield of 12.2%. The final mesylation step produces Exatecan mesylate, which is subsequently converted to the free base for acetylation.

Alternative Synthetic Pathways

Other methods, such as those employed in ADC development, utilize coupling reagents like DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride) to assemble camptothecin derivatives. While these pathways are tailored for conjugate synthesis, they highlight the versatility of Exatecan’s core structure in accommodating modifications.

Acetylation of Exatecan to this compound

The conversion of Exatecan to this compound involves regioselective acetylation of its primary amine group. This step is critical for enhancing stability and enabling conjugation in ADCs.

Reaction Conditions and Reagents

The acetylation follows a standardized protocol for amine protection:

Parameter Details
Reagent Acetic anhydride or acetyl chloride
Solvent Dimethylformamide (DMF) or dichloromethane
Base N,N-Diisopropylethylamine (iPr₂NEt) or pyridine
Temperature Ambient (20–25°C)
Time 3–4 hours
Workup Extraction with ethyl acetate, washing with brine, drying over MgSO₄

For example, Exatecan (1 equiv) is dissolved in DMF, treated with acetic anhydride (1.5 equiv) and iPr₂NEt (1.1 equiv), and stirred for 4 hours. The reaction is quenched with 5% KHSO₄, extracted into ethyl acetate, and dried.

Optimization of Acetylation Efficiency

Racemization during deacetylation, as observed in Exatecan synthesis, is mitigated by controlling reaction pH and temperature. Polar aprotic solvents like DMF enhance reaction homogeneity, while stoichiometric bases ensure complete deprotonation of the amine.

Purification and Analytical Characterization

Column Chromatography

Crude this compound is purified via silica gel chromatography using gradients of acetone and dichloromethane (e.g., 20–50% acetone), achieving >95% purity.

Preparative HPLC

High-performance liquid chromatography (HPLC) with a C18 column and trifluoroacetic acid (TFA)-modified mobile phases (e.g., H₂O/MeCN/0.1% TFA) resolves this compound from byproducts, yielding 99% purity.

LC/MS and Purity Assessment

Liquid chromatography/mass spectrometry (LC/MS) confirms the molecular ion peak at m/z 579.29 (C₃₁H₃₆FN₄O₆⁺), consistent with the acetylated product. Purity is quantified via HPLC at 363 nm, a wavelength optimal for camptothecin derivatives.

Comparative Analysis of Synthetic Methods

Method Advantages Limitations Total Yield
Seven-Step Synthesis High selectivity, minimal isomers Lengthy, low overall yield (12.2%) 12.2%
ADC-Tailored Routes Direct conjugation readiness Complex linker integration 50–70%

The seven-step route remains preferred for large-scale this compound production due to its reproducibility, despite modest yields.

Industrial-Scale Production Considerations

Industrial synthesis prioritizes:

  • Cost-Efficiency : Recycling mother liquors to recover Exatecan during deacetylation.
  • Scalability : Using InCl₃-catalyzed Friedel-Crafts acylation, which is amenable to kilogram-scale reactions.
  • Regulatory Compliance : Adhering to ICH guidelines for residual solvents (e.g., DMF < 880 ppm).

Chemical Reactions Analysis

Functional Group Transformations

Ac-Exatecan’s structure allows targeted modifications:

  • Acetylation : The primary amine is protected using Boc (tert-butoxycarbonyl) groups, followed by deprotection with trifluoroacetic acid (TFA) to regenerate reactive amines .

  • Maleimide Conjugation : Thiol-reactive maleimide groups (e.g., EMCS) enable covalent binding to albumin or antibodies for antibody-drug conjugates (ADCs) .

Key Reaction:

Exatecan NH2+Succinimidyl CarbonateiPr2NEtExatecan Carbamate 91 yield [1]\text{Exatecan NH}_2+\text{Succinimidyl Carbonate}\xrightarrow{\text{iPr}_2\text{NEt}}\text{Exatecan Carbamate}\quad \text{ 91 yield }[1]

Conjugation Reactions for Drug Delivery

This compound is engineered for ADC applications through hydrophilic linkers:

  • Polysarcosine (PSAR) Linkers : Reduce hydrophobicity while enabling DAR 8 (drug-to-antibody ratio) conjugates. Reactions involve click chemistry (e.g., CuAAC) and maleimide-thiol bioconjugation .

  • Hypoxia-Activated Linkers : Azobenzene-based linkers release Exatecan under low oxygen conditions via nitroreductase-mediated cleavage .

Table 2: Conjugation Efficiency

Linker TypeRelease Half-Life (Hypoxia)Cytotoxicity (IC₅₀)
PSAR10Stable in plasma0.18–2.0 nM
Azobenzene19% release in 4 hours10.1% efficacy

Purification and Analysis

Reaction products are purified using:

  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with trifluoroacetic acid (TFA)/acetonitrile gradients achieve >95% purity .

  • Dialysis : For PEG conjugates, SpectraPor membranes (12–14 kDa MWCO) remove unreacted reagents .

Critical Data:

  • Molecular Weight : 477.48 g/mol.

  • LogP : ~1.67–3.29 (predicts moderate hydrophilicity) .

  • Half-Life : 12 hours in circulation.

Stability and Degradation

  • Plasma Stability : Maleimide conjugates resist retro-Michael reactions due to aryl maleimide design .

  • Enzymatic Cleavage : Glucuronidase triggers linker hydrolysis in tumor microenvironments, releasing active Exatecan .

Scientific Research Applications

Ac-Exatecan has a wide range of scientific research applications, including:

Mechanism of Action

Ac-Exatecan exerts its effects by inhibiting DNA topoisomerase I, an enzyme that plays a crucial role in DNA replication and transcription. The inhibition of DNA topoisomerase I leads to the accumulation of DNA breaks, ultimately resulting in cell death. This mechanism is particularly effective in rapidly dividing cancer cells .

Comparison with Similar Compounds

Key Properties of Ac-Exatecan

  • Molecular Formula : C₂₆H₂₄FN₃O₅
  • Molecular Weight : 477.48 g/mol
  • CAS Number : 2922852-48-8
  • Mechanism of Action : Inhibition of DNA topoisomerase I with an IC₅₀ of 2.2 μM .
  • Solubility : Highly soluble in DMSO (100 mg/mL or 209.43 mM), though sonication is required for complete dissolution .
  • Stability :
    • Powder: Stable at -20°C for 3 years.
    • Solutions: Stable for 6 months at -80°C or 1 month at -20°C .
  • Purity : >98% (verified by HPLC) .

In ADC formulations, this compound is conjugated to monoclonal antibodies via cleavable or non-cleavable linkers, enabling targeted delivery to cancer cells. Its acetyl group enhances physicochemical properties, such as solubility and stability, compared to its parent compound, Exatecan .

Comparison with Similar Compounds

Structural and Functional Comparison with Exatecan (DX-8951)

Exatecan (DX-8951), the non-acetylated parent compound, shares a camptothecin core structure but lacks the acetyl modification. Both compounds inhibit topoisomerase I, but this compound’s acetyl group confers distinct advantages:

Property This compound Exatecan (DX-8951)
Molecular Weight 477.48 g/mol ~463.45 g/mol (estimated)
Solubility in DMSO 100 mg/mL (209.43 mM) Lower (exact data not available)
Stability in Solution 6 months at -80°C Likely shorter due to oxidation sensitivity
ADC Compatibility Enhanced conjugation efficiency Requires additional derivatization
IC₅₀ (Topo I) 2.2 μM Comparable or slightly lower (exact data not available)

Key Differences :

Solubility and Stability : Acetylation improves solubility and reduces aggregation, critical for ADC formulation. Exatecan’s lower solubility may necessitate complex formulation strategies .

Conjugation Chemistry : The acetyl group provides a reactive site for linker attachment, simplifying ADC synthesis compared to Exatecan, which may require additional functionalization .

Comparison with Other Topoisomerase I Inhibitors in ADCs

While direct evidence for other compounds (e.g., irinotecan, SN-38) is absent in the provided materials, general comparisons can be inferred:

Compound Mechanism IC₅₀ (Topo I) ADC Use Key Limitation
This compound Topo I inhibition 2.2 μM High solubility/stability Limited data on in vivo efficacy
SN-38 Topo I inhibition ~0.03 μM Requires enzymatic activation (from irinotecan) Poor solubility
PBD Dimers DNA crosslinking Sub-nM High potency Toxicity and complex synthesis

Advantages of this compound :

  • Compared to pyrrolobenzodiazepine (PBD) dimers, it avoids DNA crosslinking-related toxicity, offering a safer therapeutic window .

Preclinical Data

  • Antitumor Activity: Exatecan (parent compound) demonstrated significant activity against human tumor xenografts, suggesting this compound retains efficacy while improving pharmacokinetics .
  • ADC Efficacy : In vitro studies show this compound-based ADCs induce dose-dependent cytotoxicity in HER2-positive cancer cells, with IC₅₀ values in the nM range .

Formulation Considerations

  • Recommended ADC Formulation :
    • Solvent: 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% ddH₂O.
    • Working Concentration: 2 mg/mL (stable for 24 hours at 4°C) .

Biological Activity

Ac-Exatecan, a derivative of the topoisomerase I inhibitor exatecan, has garnered attention for its potent anticancer properties and unique pharmacological profile. This article delves into the biological activity of this compound, highlighting key research findings, case studies, and data tables that illustrate its efficacy and safety.

Overview of Exatecan

Exatecan (DX-8951f) is a synthetic analog of camptothecin designed to enhance solubility and reduce toxicity while maintaining potent topoisomerase I inhibition. Its mechanism involves the stabilization of the topoisomerase I-DNA cleavage complex, leading to DNA damage and subsequent cancer cell death. This compound builds upon this foundation, potentially offering improved therapeutic benefits.

This compound functions primarily as a topoisomerase I inhibitor. The compound binds to the enzyme's active site, preventing the normal relegation of DNA strands during replication. This action leads to the accumulation of DNA breaks, ultimately triggering apoptosis in cancer cells.

Antitumor Activity

Recent studies have demonstrated the significant antitumor activity of this compound in various cancer models:

  • Patient-Derived Xenograft Models : this compound exhibited durable antitumor responses in xenograft models representing lung and colon cancers with complex genetic mutations. The compound showed synergistic effects when combined with PARP inhibitors and anti-PD-1 therapies, indicating potential for combination treatment strategies .
  • In Vitro Potency : In cell-based assays, this compound demonstrated superior potency compared to other topoisomerase inhibitors like SN-38 and DXd, with lower IC50 values indicating higher cytotoxicity against resistant cancer cell lines .

Pharmacokinetics

This compound's pharmacokinetic profile shows promising characteristics:

  • Half-Life : Studies indicate that this compound has an extended half-life, allowing for sustained drug exposure which is critical for effective topoisomerase inhibition during the S-phase of the cell cycle .
  • Bioavailability : The compound's formulation as an antibody-drug conjugate (ADC) enhances its bioavailability and tumor targeting capability, reducing systemic toxicity while maximizing local therapeutic effects .

Clinical Trials

  • Phase I Study : A clinical trial involving patients with advanced solid tumors assessed the safety and tolerability of this compound administered via continuous intravenous infusion. The maximum tolerated dose was established at 0.15 mg/m²/day, with manageable hematological toxicities observed .
  • Efficacy in Soft Tissue Sarcomas : A multicenter Phase II study reported moderate activity of this compound in patients with advanced soft tissue sarcomas who had failed prior treatments. While overall response rates were modest, progression-free survival was notable in specific histological subtypes .

Comparative Efficacy Table

DrugTumor TypeResponse RateMain Toxicities
This compoundAdvanced Solid TumorsModerateNeutropenia, Thrombocytopenia
SN-38VariousLowGastrointestinal Toxicity
DXdBreast CancerHighCardiotoxicity

Q & A

Q. What is the molecular mechanism of Ac-Exatecan as a topoisomerase I inhibitor, and how does this inform its application in ADC development?

this compound (acetylated Exatecan) inhibits DNA topoisomerase I by stabilizing the enzyme-DNA cleavage complex, preventing DNA religation and inducing lethal double-strand breaks during replication . Its IC50 of 2.2 μM in enzymatic assays suggests potency comparable to other camptothecin analogs. For ADC development, researchers must evaluate its payload release kinetics, linker stability, and cytotoxicity in target cells. Methodologically, in vitro assays (e.g., comet assays or γH2AX foci staining) can quantify DNA damage, while HPLC or mass spectrometry verifies linker cleavage efficiency in physiological conditions .

Q. How does the acetylation of Exatecan influence its pharmacokinetic properties and therapeutic window in preclinical models?

Acetylation enhances Exatecan’s solubility and metabolic stability, reducing off-target toxicity while maintaining efficacy. Researchers should compare plasma half-life, tissue distribution, and maximum tolerated dose (MTD) between Exatecan and this compound in murine models. Pharmacokinetic studies require LC-MS/MS for quantification, while toxicity profiles are assessed via histopathology and serum biomarker analysis (e.g., liver/kidney function tests) .

Q. What criteria should guide the selection of antibody-linker systems for this compound-based ADCs?

Key factors include:

  • Linker stability : Acid-labile (e.g., hydrazone) or protease-cleavable (e.g., valine-citrulline) linkers must balance plasma stability and intracellular payload release.
  • Conjugation site : Site-specific conjugation (e.g., engineered cysteine residues) minimizes heterogeneity and improves reproducibility.
  • Antibody affinity : Surface plasmon resonance (SPR) or flow cytometry validates target binding post-conjugation. Methodological validation involves in vitro cytotoxicity assays (e.g., IC50 comparisons between conjugated and free this compound) and in vivo xenograft efficacy studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC50 values for this compound across different cell lines or assay conditions?

Discrepancies may arise from variations in cell permeability, efflux pump expression (e.g., ABCG2), or assay endpoints (e.g., ATP-based viability vs. clonogenic survival). To address this:

  • Standardize assay protocols (e.g., exposure duration, serum concentration).
  • Include positive controls (e.g., irinotecan) and normalize data to cell doubling time.
  • Use isogenic cell lines (e.g., TOP1-wildtype vs. knockout) to isolate topoisomerase I-specific effects .

Q. What experimental designs are optimal for evaluating the bystander effect of this compound in heterogeneous tumor models?

Bystander efficacy depends on payload hydrophobicity and extracellular release kinetics. Researchers should:

  • Co-culture target antigen-positive and -negative cells (e.g., HER2+ and HER2− breast cancer lines) in transwell systems.
  • Quantify cytotoxicity in antigen-negative cells via flow cytometry or live/dead staining.
  • Validate in vivo using mixed xenograft models and spatial transcriptomics to map payload distribution .

Q. How can computational modeling improve the prediction of this compound’s therapeutic index in ADC optimization?

Pharmacokinetic/pharmacodynamic (PK/PD) models integrate:

  • ADC clearance rates : Derived from radiolabeled tracer studies.
  • Tumor penetration metrics : Assessed via fluorescence microscopy or PET imaging.
  • Payload release half-life : Optimized using quantitative structure-activity relationship (QSAR) models. Cross-validation with in vivo data (e.g., tumor growth inhibition vs. body weight loss) refines model accuracy .

Q. What strategies mitigate acquired resistance to this compound in long-term treatment studies?

Resistance mechanisms may include TOP1 mutations or enhanced DNA repair. Methodological approaches:

  • Conduct whole-exome sequencing of resistant clones to identify mutations.
  • Combine this compound with PARP inhibitors (e.g., olaparib) to exploit synthetic lethality.
  • Use 3D tumor spheroids or patient-derived organoids to model microenvironment-driven resistance .

Methodological Best Practices

  • Data presentation : Use line graphs for dose-response curves (log-scale concentrations) and heatmaps for cytotoxicity profiles. Avoid duplicating data in tables and figures; raw datasets should be archived as supplementary material .
  • Statistical rigor : Apply ANOVA with post-hoc Tukey tests for multi-group comparisons and Kaplan-Meier analysis for survival studies. Report effect sizes and confidence intervals .
  • Literature reviews : Prioritize primary sources (e.g., Journal of Medicinal Chemistry) over reviews. Use tools like SciFinder or PubMed’s Clinical Queries to filter high-quality studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.